(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone
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Overview
Description
UNC669 is a small molecule nicotinamide derivative that acts as an antagonist of the malignant brain tumor domain, a family of methyl-lysine binding reader proteins. It is known for its selectivity towards Lethal 3 Malignant Brain Tumor-Like Protein 1 (L3MBTL1) and Lethal 3 Malignant Brain Tumor-Like Protein 3 (L3MBTL3), making it a valuable tool in epigenetic research .
Scientific Research Applications
UNC669 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UNC669 involves the reaction of 5-bromo-3-pyridinyl with 4-(1-pyrrolidinyl)-1-piperidinylmethanone. The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for UNC669 are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
UNC669 primarily undergoes substitution reactions due to the presence of the bromine atom on the pyridine ring.
Common Reagents and Conditions
Reagents: Potassium carbonate, dimethylformamide, and various nucleophiles.
Conditions: Reactions are typically carried out under reflux conditions to ensure complete substitution.
Major Products
The major products formed from the reactions involving UNC669 are typically derivatives with modified functional groups on the pyridine ring. These modifications can alter the compound’s binding affinity and selectivity towards its target proteins .
Comparison with Similar Compounds
Similar Compounds
UNC1215: Another potent inhibitor of methyl-lysine binding domains, but with different selectivity profiles.
SGC-CBP30: Targets the bromodomain and extra-terminal domain family of proteins, which also play a role in epigenetic regulation.
Uniqueness
UNC669 is unique due to its high selectivity for L3MBTL1 and L3MBTL3, making it a preferred choice for studying these specific proteins. Its ability to inhibit the malignant brain tumor domain with high specificity sets it apart from other similar compounds .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQERVFFAOOUFEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025591 |
Source
|
Record name | (5-Bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314241-44-5 |
Source
|
Record name | (5-Bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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